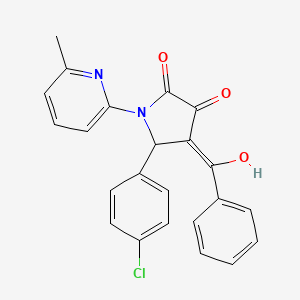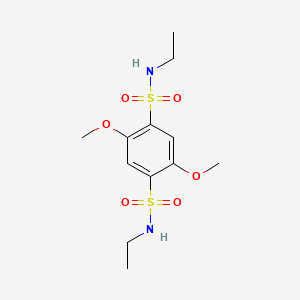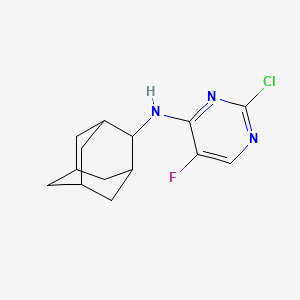
5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a pyridyl group
准备方法
The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable diketone with an amine under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Pyridyl Group Addition: The pyridyl group can be introduced through nucleophilic substitution reactions using 2-chloropyridine and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
科学研究应用
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
4-BENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
4-BENZOYL-5-(4-NITROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a nitrophenyl group, which may enhance its electron-withdrawing properties and affect its chemical reactivity.
The uniqueness of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(6-METHYL-2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C23H17ClN2O3 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-10-12-17(24)13-11-15)19(22(28)23(26)29)21(27)16-7-3-2-4-8-16/h2-13,20,27H,1H3/b21-19- |
InChI 键 |
VSNSYRJWWUHPOF-VZCXRCSSSA-N |
手性 SMILES |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)

![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)


![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
